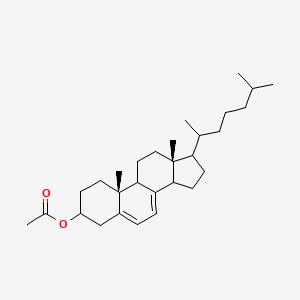
Cholesta-5,7-dien-3-beta-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a steroidal compound with the molecular formula C29H46O2 and a molecular weight of 426.6743 g/mol . This compound is significant in various biochemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cholesta-5,7-dien-3-beta-yl acetate can be synthesized through several methods. One common method involves the acetylation of 7-dehydrocholesterol. The process typically includes the reaction of 7-dehydrocholesterol with acetic anhydride in the presence of a catalyst such as pyridine . Another method involves the Diels-Alder reaction of a steroid containing a 5,7-diene system followed by oxidation and reduction steps .
Industrial Production Methods
Industrial production of this compound often involves large-scale acetylation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Cholesta-5,7-dien-3-beta-yl acetate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve the replacement of the acetate group with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: UHP and MTO in solvents like diethyl ether.
Reduction: LiAlH4 in anhydrous conditions.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: 5,6beta-dihydroxy-5alpha-cholest-7-en-3beta-yl acetate.
Reduction: Cholesta-5,7-diene-1alpha,3beta-diol.
Substitution: Various substituted cholesta derivatives.
Scientific Research Applications
Cholesta-5,7-dien-3-beta-yl acetate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of cholesta-5,7-dien-3-beta-yl acetate involves its interaction with various molecular targets and pathways. It can undergo photochemical reactions to form vitamin D3 analogs, which play crucial roles in calcium homeostasis and bone health . The compound’s ability to undergo oxidation and reduction reactions also makes it a valuable intermediate in biochemical pathways .
Comparison with Similar Compounds
Cholesta-5,7-dien-3-beta-yl acetate is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include:
7-Dehydrocholesterol: The non-acetylated form, which is a precursor to vitamin D3.
Cholesta-5,7-dien-3-beta-yl benzoate: A derivative with a benzoate group instead of an acetate group.
Stigmasta-5,7-dien-3-beta-yl acetate: A similar compound with a different steroidal backbone.
These compounds share similar chemical properties but differ in their specific applications and reactivity profiles.
Properties
Molecular Formula |
C29H46O2 |
|---|---|
Molecular Weight |
426.7 g/mol |
IUPAC Name |
[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C29H46O2/c1-19(2)8-7-9-20(3)25-12-13-26-24-11-10-22-18-23(31-21(4)30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10-11,19-20,23,25-27H,7-9,12-18H2,1-6H3/t20?,23?,25?,26?,27?,28-,29+/m0/s1 |
InChI Key |
ACGNVBRAISEVDK-MGYOZMDNSA-N |
Isomeric SMILES |
CC(C)CCCC(C)C1CCC2[C@@]1(CCC3C2=CC=C4[C@@]3(CCC(C4)OC(=O)C)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)OC(=O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


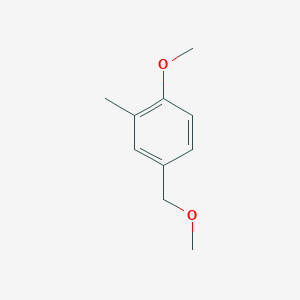
![(S)-8-Fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B14771181.png)
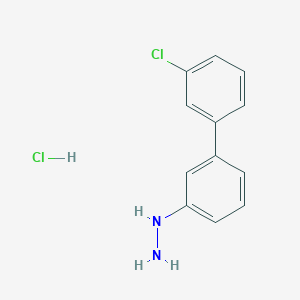
![5-amino-3-[(2S,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B14771193.png)
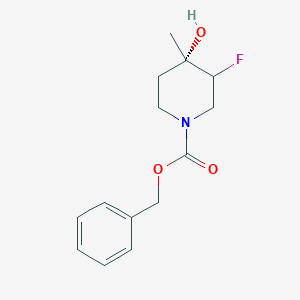
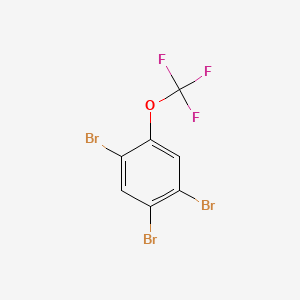


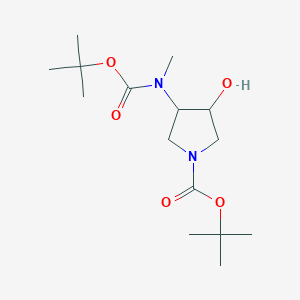
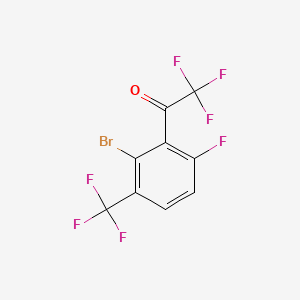
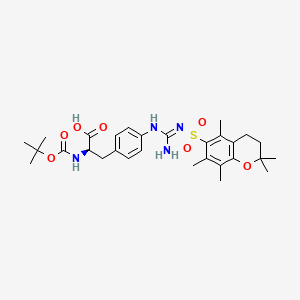


![benzyl N-[(4-methylpyrrolidin-3-yl)methyl]carbamate;hydrochloride](/img/structure/B14771262.png)
